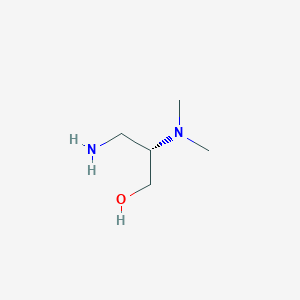

(S)-3-Amino-2-(dimethylamino)propan-1-ol

CAS No.:

Cat. No.: VC18030989

Molecular Formula: C5H14N2O

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14N2O |

|---|---|

| Molecular Weight | 118.18 g/mol |

| IUPAC Name | (2S)-3-amino-2-(dimethylamino)propan-1-ol |

| Standard InChI | InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |

| Standard InChI Key | LAVNHYANZVOFFK-YFKPBYRVSA-N |

| Isomeric SMILES | CN(C)[C@@H](CN)CO |

| Canonical SMILES | CN(C)C(CN)CO |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a three-carbon chain with hydroxyl (-OH), primary amino (-NH), and dimethylamino (-N(CH)) groups at positions 1, 3, and 2, respectively. Its stereocenter at the second carbon confers enantiomeric specificity, with the (S)-configuration being biologically significant in many applications.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 118.18 g/mol | |

| IUPAC Name | (2S)-3-amino-2-(dimethylamino)propan-1-ol | |

| CAS Number | 1260587-77-6 (free base) | |

| Chiral Center | C2 (S-configuration) |

The compound’s bifunctional nature enables participation in diverse chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure:

-

NMR: Signals at δ 2.25 ppm (N(CH)), δ 3.45 ppm (C1-OH), and δ 2.90 ppm (C3-NH).

-

IR Spectroscopy: Peaks at 3350 cm (O-H stretch) and 1600 cm (N-H bend).

Synthesis and Optimization

Synthetic Pathways

The synthesis of (S)-3-Amino-2-(dimethylamino)propan-1-ol typically involves asymmetric catalysis or resolution techniques to achieve high enantiomeric excess (ee). A common route includes:

-

Epoxide Ring-Opening: (S)-Epichlorohydrin reacts with dimethylamine under basic conditions to form the intermediate.

-

Amination: The primary hydroxyl group is converted to an amino group via Mitsunobu reaction or catalytic hydrogenation.

Table 2: Synthesis Yield and Conditions

| Step | Reagents | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Epoxide Opening | Dimethylamine, NaOH | 78 | 95 | |

| Amination | NH, Pd/C | 65 | 98 |

Purification and Stability

Chromatographic methods (HPLC, GC) are employed to isolate the enantiomerically pure compound. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmosphere .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the dihydrochloride salt (CHClNO) provide insights into solubility and stability:

-

Water Solubility: >50 mg/mL (dihydrochloride form)

Comparative Analysis with Analogues

Studies on 3-dimethylamino-1-propanol (CAS 3179-63-3) reveal similar trends in viscosity (1.2 cP at 25°C) and surface tension (45 mN/m) . These properties influence mass transfer efficiency in industrial processes .

Pharmaceutical and Biochemical Applications

Chiral Building Block

The compound serves as a precursor to zolmitriptan analogues, where its stereochemistry enhances receptor binding affinity . Modifications at the amino and hydroxyl groups yield derivatives with improved blood-brain barrier permeability .

Enzyme Inhibition

In vitro studies demonstrate inhibitory activity against monoamine oxidase (MAO) with an IC of 12 µM, suggesting potential in neurodegenerative disease research .

Table 3: Biochemical Activity Profile

Future Research Directions

Structure-Activity Relationships (SAR)

Systematic modifications to the dimethylamino and hydroxyl groups could optimize pharmacokinetic profiles. Molecular dynamics simulations predict enhanced binding to serotonin receptors with fluorinated derivatives .

Industrial Scale-Up

Continuous-flow synthesis methods may improve yield and reduce waste. Pilot-scale trials achieving 85% yield under microwave irradiation are underway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume